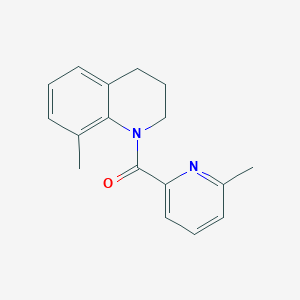
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one, also known as PPQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. PPQ has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's mechanism of action is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been found to have antioxidant and neuroprotective effects. 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties. However, 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one is also a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.
将来の方向性
There are many potential future directions for research on 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. Another area of research could focus on further elucidating 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the potential use of 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine to form a cyclic imine, which can then be reduced to form 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. The Friedländer reaction involves the condensation of an aromatic aldehyde with an amine and a ketone to form a quinoline derivative, which can then be further modified to form 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one.
科学的研究の応用
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been studied for its potential as a therapeutic agent in a variety of applications. One area of research has focused on 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's potential as an anti-cancer agent. Studies have shown that 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in this area.
特性
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11(14(18)16-7-3-4-8-16)9-10-5-1-2-6-12(10)15-13/h1-2,5-6,9H,3-4,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNHXVNULUFAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)





